(E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide
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Overview
Description
High-potency ligand that induces recruitment of β-arrestin2 and subsequent internalization of CXCR7
High-potency ligand that induces recruitment of β-arrestin2 and subsequent internalization of CXCR7; High Quality Biochemicals for Research Uses
Scientific Research Applications
Application in Chemokine Receptor Research
Scientific Field
Biomedical Research, specifically Chemokine Receptor Research .
Summary of the Application
VUF11207 TFA salt is known to be a potent agonist of the G protein-coupled chemokine receptor 7 (CXCR7) . It plays a significant role in chemokine receptor research, particularly in the study of CXCR7 .
Methods of Application or Experimental Procedures
The compound is typically used in vitro, where it is introduced to cell cultures to observe its effects on CXCR7 . The specific procedures and parameters can vary depending on the exact nature of the experiment.
Results or Outcomes
VUF11207 has been found to induce the recruitment of β-arrestin2 to the CXCR7, followed by internalization of the receptor . This suggests that VUF11207 could potentially be used to modulate the activity of CXCR7 in a controlled manner .
Application in High-Performance Liquid Chromatography (HPLC)
Scientific Field
Summary of the Application
Trifluoroacetic acid (TFA), a component of VUF11207 TFA salt, is commonly used as an ion-pairing agent in High Performance Liquid Chromatography (HPLC) . It is added to the mobile phase to improve the separation of polar and charged analytes that are difficult to separate using traditional reversed-phase chromatography .
Methods of Application or Experimental Procedures
TFA is typically used at low concentrations in the range of 0.1–0.5% . It is added to the mobile phase of the HPLC system, and its effects on the separation of analytes are observed .
Application in CXCR4 Inhibition
Scientific Field
Biomedical Research, specifically Chemokine Receptor Research .
Summary of the Application
VUF11207 TFA salt is considered as a selective inhibitor of CXCR4 (C-X-C motif chemokine receptor 4) . CXCR4 is a chemokine receptor that plays a crucial role in various physiological and pathological processes, including immune response, angiogenesis, and cancer metastasis .
Methods of Application or Experimental Procedures
The compound is typically used in vitro, where it is introduced to cell cultures to observe its effects on CXCR4 . The specific procedures and parameters can vary depending on the exact nature of the experiment.
Results or Outcomes
VUF11207 has been found to reduce CXCR7 cell surface expression (EC50 = 14.1 nM) in vitro . This suggests that VUF11207 could potentially be used to modulate the activity of CXCR4 in a controlled manner .
properties
IUPAC Name |
N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3/b19-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRRRKAXHMGUHZ-XDJHFCHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730917 |
Source
|
Record name | N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide | |
CAS RN |
1378524-41-4 |
Source
|
Record name | N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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